

4-Bromo-1-indanone chemical properties and structure

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Compound of Interest

Compound Name: 4-Bromo-1-indanone

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An In-Depth Technical Guide to **4-Bromo-1-indanone**: Chemical Properties, Structure, and Applications

Abstract

4-Bromo-1-indanone is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its reactivity. The document highlights its role as a versatile building block in the synthesis of complex bioactive molecules and advanced materials.

Chemical Structure and Properties

4-Bromo-1-indanone, with the IUPAC name 4-bromo-2,3-dihydroinden-1-one, is an indanone derivative characterized by a bromine atom substituted at the C-4 position of the indene ring.^[1] This substitution provides a reactive site for various chemical transformations, making it a valuable precursor in multi-step syntheses.^[2] The presence of the ketone group and the aromatic ring further contributes to its chemical versatility.

Structural Information

The structure of **4-Bromo-1-indanone** is depicted below:

Caption: 2D Chemical Structure of **4-Bromo-1-indanone**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-indanone** is presented in the table below. The compound typically appears as an orange-brown crystalline powder.[2][3]

Property	Value	Reference(s)
CAS Number	15115-60-3	[2][4]
Molecular Formula	C ₉ H ₇ BrO	[2][4]
Molecular Weight	211.06 g/mol	[2][4]
Appearance	Orange-brown crystalline powder	[2][5]
Melting Point	95-99 °C	[2][4][5]
Boiling Point	125 °C at 1.5 mmHg	[4][5]
Purity	≥ 99% (HPLC)	[4]
Storage Temperature	0 - 8 °C	[4]

Synthesis and Reactivity

Synthetic Routes

The most common method for synthesizing **4-Bromo-1-indanone** is through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoromethanesulfonic acid.[1][6]



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Caption: General synthetic pathway for **4-Bromo-1-indanone**.

Reactivity

The chemical reactivity of **4-Bromo-1-indanone** is primarily dictated by three functional components: the aromatic bromine substituent, the ketone carbonyl group, and the enolizable α -protons. The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds.^[2] This allows for the introduction of a wide variety of substituents at the 4-position. The ketone functionality can undergo nucleophilic addition and reduction reactions, while the adjacent methylene group can be functionalized via enolate chemistry.

Experimental Protocols

Synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid^[6]

This protocol details the synthesis via an intramolecular Friedel-Crafts acylation.

Materials:

- 3-(2-Bromophenyl)propanoic acid
- 1,2-dichloroethane
- Thionyl chloride (SOCl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Saturated brine solution
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.
- Add thionyl chloride (2.5 equiv) to the solution and reflux the mixture for 24 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
- Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane in a separate reaction vessel.
- Dissolve the crude acid chloride in dichloromethane and add it dropwise to the mechanically stirred AlCl_3 suspension, maintaining the temperature below 27 °C.
- Stir the reaction mixture at room temperature for three hours.
- Quench the reaction by pouring it into a container half-full of ice.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dry the resulting solid in a vacuum oven at 30 °C to yield **4-Bromo-1-indanone** as an off-white solid.

Monitoring and Purification: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).^{[5][6]} The final product can be further purified by flash column chromatography if necessary.^[6]

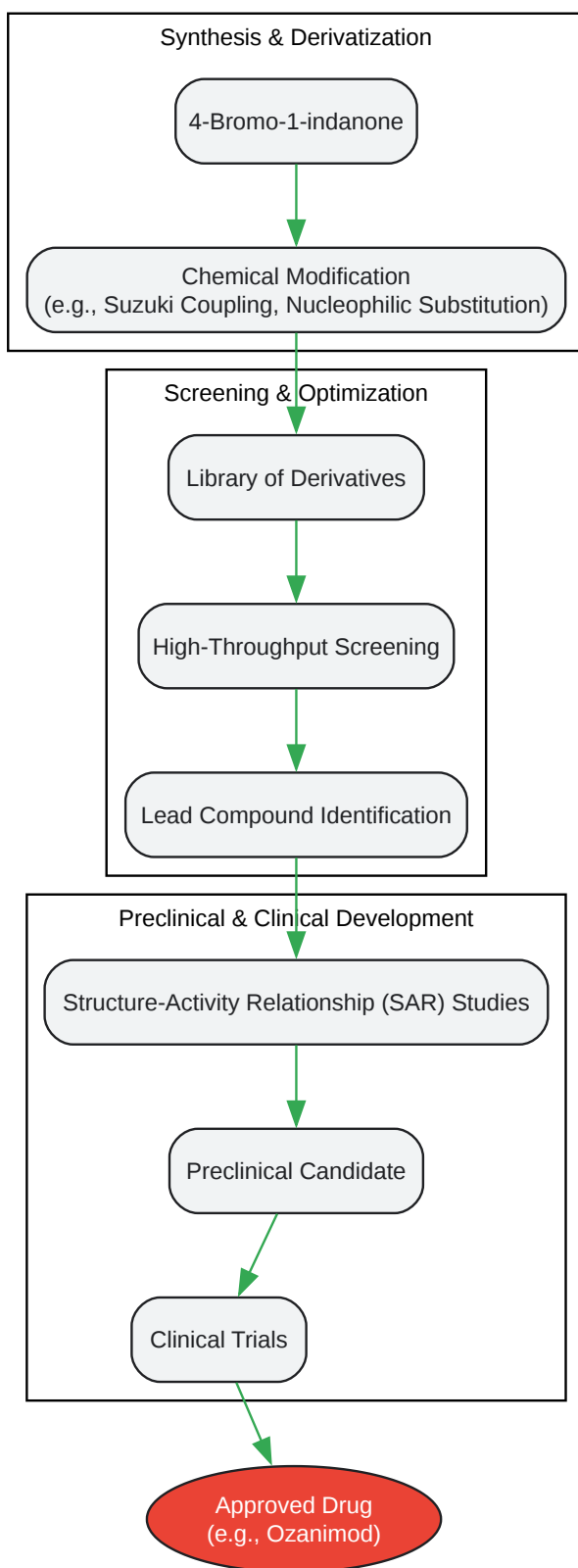
Applications in Research and Drug Development

4-Bromo-1-indanone is a highly valued intermediate in the pharmaceutical industry due to its versatile structure, which serves as a scaffold for a wide range of biologically active compounds.^{[2][4]}

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of drugs targeting various therapeutic areas:

- **Neurological Disorders:** It is a precursor in the synthesis of compounds like Donepezil, which is used for the treatment of Alzheimer's disease.^[1]
- **Immunomodulation:** It serves as an intermediate in the preparation of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.^[5]
- **Oncology:** The indanone scaffold is present in numerous compounds investigated for their anti-cancer properties.^{[1][2][4]} **4-Bromo-1-indanone** provides a convenient starting point for creating libraries of derivatives for screening.^[2]
- **Analgesics:** It is used to prepare TRPV1 antagonists, which are being explored as potential analgesics.^[5]



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Caption: Role of **4-Bromo-1-indanone** in a typical drug discovery workflow.

Other Applications

Beyond pharmaceuticals, **4-Bromo-1-indanone** is utilized in:

- Material Science: For the formulation of advanced materials, including polymers and coatings.^[4]
- Biochemical Research: As a tool to study biological pathways and identify potential drug targets.^[4]

Spectroscopic Profile

The characterization of **4-Bromo-1-indanone** is routinely performed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the downfield region), and two methylene groups of the five-membered ring (typically as triplets in the aliphatic region).
 - ¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon significantly downfield (around 190-210 ppm), along with signals for the aromatic and aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (211.06), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Bromo-1-indanone** is associated with the following hazards:^[7]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area at the recommended temperature of 0 - 8 °C.[4]

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